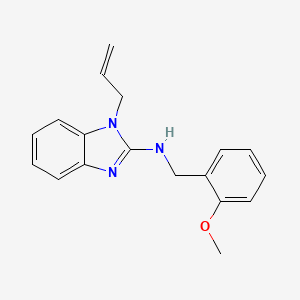

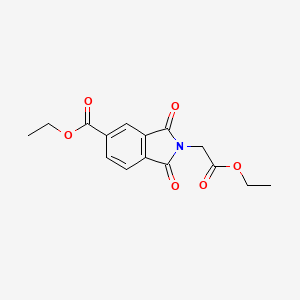

1-allyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 1-allyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine, involves nucleophilic substitution reactions, reduction processes, and optimization of reaction conditions to achieve high yields and specificity. Key methodologies include the reaction of bromobenzo thiadiazole with nucleophiles to produce derivatives, followed by reduction to yield benzimidazole compounds with specific substituents (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992). Additionally, the synthesis of highly substituted benzimidazole-pyrimidine hybrids demonstrates the complexity and efficiency of modern synthetic strategies for benzimidazole derivatives (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).

Molecular Structure Analysis

The molecular and supramolecular structures of benzimidazole derivatives are characterized by spectroscopic and X-ray methods. Studies reveal significant electronic polarization within the substituted systems, and intermolecular hydrogen bonds play a crucial role in forming complex structures. The molecular geometry is often stabilized by ππ interactions and van der Waals forces, contributing to the stability of the crystal packing (Belaziz, Luis, Rodi, Martí, & Martí‐Centelles, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution and oxidative cyclization. These reactions are crucial for modifying the chemical structure and enhancing the compound's reactivity and functional diversity. For instance, the synthesis of N-substituted 2-benzimidazolinones from secondary aromatic amines via oxidative cyclization showcases the reactivity of these compounds (Romero, Darlington, Jacobsen, & Mickelson, 1996).

Aplicaciones Científicas De Investigación

Photonic and Sensor Applications

Research on novel multicolor and photoswitchable fluorescent polymer nanoparticles, prepared through copolymerization techniques involving allyl-based compounds, highlights the potential of such materials in photonic applications and multiplexed bioanalysis. These nanoparticles exhibit tunable fluorescence emission properties under different light conditions, suggesting applications in optical sensors, data storage, and bioimaging (Chen et al., 2012).

Anticancer Research

Compounds containing benzimidazole ligands, including those structurally related to 1-allyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine, have been synthesized and studied for their potential anticancer properties. These studies involve the synthesis of palladium(II) and platinum(II) complexes to explore their cytotoxic effects on various cancer cell lines, indicating a possible avenue for anticancer drug development (Ghani & Mansour, 2011).

Synthetic Methodologies

Research into green methodologies for benzoylation of nucleosides using benzoyl cyanide in ionic liquids presents an environmentally friendly alternative for modifying compounds with benzimidazole functionalities. This approach is significant for the selective functionalization of compounds, which could be relevant for the synthesis and modification of this compound and related molecules (Prasad et al., 2005).

Oxidative Transformations

The use of 2-Iodoxybenzoic acid (IBX) in oxidative transformations, including the oxidation of allylic and benzylic positions, is another area of interest. Such methodologies could be applicable to the functionalization or transformation of this compound, particularly in the context of synthesizing derivatives with enhanced biological or photophysical properties (Nair, 2020).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22-2/h3-11H,1,12-13H2,2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEPKFDUZZMFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326271 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692274-96-7 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)